
3-Bromoquinolin-7-OL
Vue d'ensemble
Description
3-Bromoquinolin-7-OL is a chemical compound with the molecular formula C9H6BrNO . It is a white to yellow solid and has a molecular weight of 224.06 .
Synthesis Analysis
Quinoline, the parent compound of this compound, has been synthesized using various methods. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . More recent methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C9H6BrNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H .Chemical Reactions Analysis
Quinoline and its derivatives, including this compound, have been functionalized for biological and pharmaceutical activities . For instance, bromination of 8-hydroxquinoline with N-bromosuccinimide (NBS) in chloroform afforded 7-bromoquinolin-8-ol .Physical and Chemical Properties Analysis
This compound is a white to yellow solid . Its density is 1.6±0.1 g/cm3, boiling point is 275.7±13.0 °C at 760 mmHg, and vapour pressure is 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 49.9±0.3 cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
3-Bromoquinolin-7-OL, and its derivatives, play a significant role in chemical synthesis. The compound has been used in various synthetic pathways, including the Skraup-type synthesis, where it is transformed from diversely substituted anilines into bromoquinolines with additional substituents (Lamberth et al., 2014). Another study elaborates on its use as an intermediate in the synthesis of PI3K/mTOR inhibitors, demonstrating its importance in medicinal chemistry (Lei et al., 2015).
Antibacterial Applications
A notable application of this compound derivatives is in the field of antibacterial research. Synthesized derivatives have shown potential against ESBL-producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). Their antibacterial efficacy was assessed through various methodologies including agar well diffusion and broth dilution methods (Arshad et al., 2022).
Novel Compound Synthesis
Researchers have also achieved the first synthesis of 3,6′- and 3,7′-biquinoline derivatives using this compound, which opens up new avenues in the synthesis of complex organic compounds (Broch et al., 2008). This highlights the versatility of this compound in creating novel chemical structures.
Reactivity and Compound Functionalization
The reactivity of this compound is a subject of interest, with studies focusing on its conversion to various functionalized quinolines. This includes the chemoselective synthesis of sulfonate derivatives with potential antimicrobial applications (Krishna, 2018). Additionally, its role in the regioselective synthesis of diastereoselective tetrahydroquinoline derivatives has been explored, showcasing its utility in producing structurally diverse molecules (Tummatorn et al., 2015).
Molecular Structure and Optical Properties
Investigations into the molecular structure of this compound have led to insights into its crystallographic properties and intermolecular interactions, which are essential for understanding its chemical behavior (Collis et al., 2003). Additionally, the study of its optical properties, particularly in the context of 6,6'-biquinolines, reveals its potential in materials science (Hu et al., 2003).
Safety and Hazards
3-Bromoquinolin-7-OL is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Quinolines have become important compounds due to their variety of applications in medicinal, synthetic organic chemistry, and industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This suggests that future research may focus on developing more environmentally friendly synthesis methods for quinoline derivatives, including 3-Bromoquinolin-7-OL.
Propriétés
IUPAC Name |
3-bromoquinolin-7-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-6-1-2-8(12)4-9(6)11-5-7/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJJZVMYMPQIRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40728231 | |
| Record name | 3-Bromoquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160949-99-4 | |
| Record name | 3-Bromoquinolin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40728231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



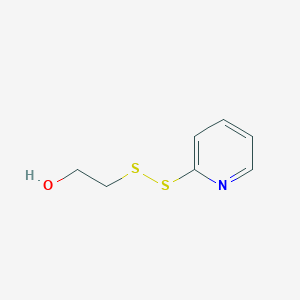
![3-Chloro-6-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3026789.png)
![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B3026790.png)
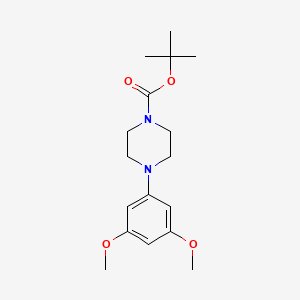
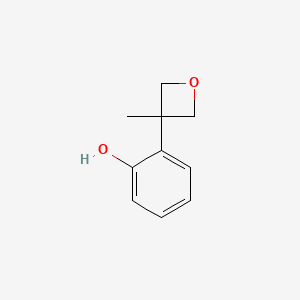
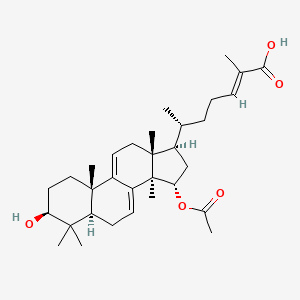

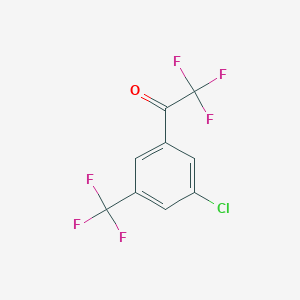
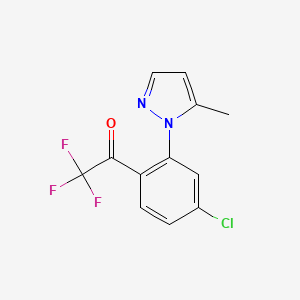
![6-Fluoro-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3026803.png)
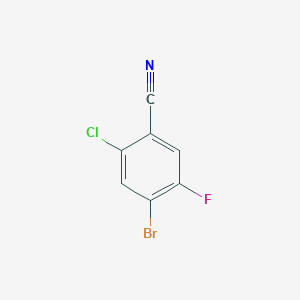

![tert-Butyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3026806.png)
